

# TNO155: A Technical Guide to its Impact on Receptor Tyrosine Kinase Signaling

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | TNO211    |           |  |  |  |
| Cat. No.:            | B12388713 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TNO155, a first-in-class, orally bioavailable, allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2). SHP2 is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2][3] [4][5] Dysregulation of SHP2 activity is implicated in the pathogenesis of various human cancers, making it a compelling target for therapeutic intervention.[2][6] TNO155 has demonstrated potent and selective inhibition of SHP2, leading to the suppression of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway and inhibition of cancer cell growth.[3][7][8][9] This document details the mechanism of action of TNO155, its effects on RTK signaling cascades, quantitative data from preclinical studies, and detailed experimental protocols for key assays.

### **Core Mechanism of Action**

TNO155 functions by binding to a tunnel-like allosteric pocket on the SHP2 protein, stabilizing it in an auto-inhibited conformation.[6][10] This prevents the catalytic domain of SHP2 from accessing its substrates, thereby blocking its phosphatase activity. By inhibiting SHP2, TNO155 effectively attenuates the dephosphorylation of key signaling molecules, leading to the downregulation of the RAS-MAPK pathway, which is a central signaling node for numerous RTKs, including EGFR, FGFR, and others.[1][2][6][11]



The inhibition of SHP2 by TNO155 has been shown to have several downstream consequences:

- Sustained ERK Inhibition: In various cancer models, TNO155 treatment leads to a sustained decrease in the phosphorylation of ERK, a key downstream effector in the MAPK pathway.[1]
   [3]
- Overcoming Drug Resistance: TNO155 can overcome resistance to other targeted therapies, such as EGFR and BRAF inhibitors, by blocking the feedback reactivation of the MAPK pathway that often limits the efficacy of these agents.[1][3][12]
- Synergy with Other Inhibitors: TNO155 demonstrates synergistic anti-tumor activity when combined with inhibitors of KRAS G12C, EGFR, BRAF, and CDK4/6.[1][3][4]
- Modulation of the Tumor Microenvironment: TNO155 can inhibit RAS activation downstream
  of the colony-stimulating factor 1 receptor (CSF1R), which is crucial for the maturation of
  immunosuppressive tumor-associated macrophages.[1][4]

## **Quantitative Data**

The following tables summarize the in vitro and in vivo efficacy of TNO155 from various preclinical studies.

Table 1: In Vitro IC50 Values of TNO155 in Cancer Cell Lines

| Cell Line                                     | Cancer Type                              | Genotype   | IC50 (μM)                                | Reference |
|-----------------------------------------------|------------------------------------------|------------|------------------------------------------|-----------|
| KYSE520                                       | Esophageal<br>Squamous Cell<br>Carcinoma | -          | 0.100                                    | [13]      |
| Neuroblastoma<br>Cell Lines                   | Neuroblastoma                            | ALK-mutant | More sensitive<br>than ALK-wild-<br>type | [14]      |
| Oral Squamous<br>Cell Carcinoma<br>Cell Lines | Oral Squamous<br>Cell Carcinoma          | -          | 0.39 - 211.1                             | [2]       |



Table 2: In Vivo Efficacy of TNO155 in Xenograft Models

| Xenograft<br>Model       | Cancer Type          | Treatment<br>Regimen                                   | Tumor Growth<br>Inhibition        | Reference |
|--------------------------|----------------------|--------------------------------------------------------|-----------------------------------|-----------|
| HT-29                    | Colorectal<br>Cancer | 20 mg/kg, twice<br>daily                               | Moderate                          | [1]       |
| Kelly<br>(Neuroblastoma) | Neuroblastoma        | 20 mg/kg, twice daily (in combination with lorlatinib) | Significant delay in tumor growth | [14]      |
| CT-26                    | Colon Cancer         | 5 mg/kg, daily<br>(as SHP099)                          | Decreased tumor load              | [11]      |

# Signaling Pathways and Experimental Workflows SHP2-Mediated RTK Signaling Pathway

The following diagram illustrates the central role of SHP2 in mediating signaling from RTKs to the RAS-MAPK pathway and how TNO155 intervenes.





Click to download full resolution via product page

SHP2 in RTK signaling and TNO155's inhibitory action.



## **Experimental Workflow for Assessing TNO155 Efficacy**

The following diagram outlines a typical experimental workflow to evaluate the effect of TNO155 on cancer cells.



Click to download full resolution via product page

Workflow for evaluating TNO155's in vitro efficacy.

# Experimental Protocols Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of TNO155 in cancer cell lines.

#### Methodology:

- Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
- Compound Treatment: A serial dilution of TNO155 is prepared and added to the wells. A
  vehicle control (e.g., DMSO) is also included.
- Incubation: The plates are incubated for a period of 3 to 6 days, depending on the cell line's doubling time.[1][12]
- Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.



• Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle control, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

## **Western Blotting for Phospho-ERK**

Objective: To assess the effect of TNO155 on the phosphorylation of ERK, a key downstream target of the SHP2-MAPK pathway.

#### Methodology:

- Cell Treatment and Lysis: Cells are treated with TNO155 at various concentrations and for different durations. Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
- Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
- SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
  - The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat milk in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  - The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK).
  - After washing with TBST, the membrane is incubated with a horseradish peroxidase
     (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
- Stripping and Re-probing: The membrane is stripped of the bound antibodies and re-probed with an antibody against total ERK to ensure equal protein loading.[15]



• Densitometry: The intensity of the protein bands is quantified using image analysis software. The ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.

### In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of TNO155 in a preclinical animal model.

#### Methodology:

- Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).[11]
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups (vehicle control, TNO155 alone, and combination therapies).
- Drug Administration: TNO155 is administered orally, typically once or twice daily, at a predetermined dose.[1][14] The vehicle control group receives the formulation buffer.
- Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
- Monitoring: The body weight and general health of the mice are monitored throughout the study to assess toxicity.
- Endpoint and Analysis: The study is terminated when tumors in the control group reach a
  predetermined size or at a specified time point. The tumor growth inhibition is calculated and
  statistical analysis is performed to determine the significance of the treatment effect. At the
  end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western
  blotting for p-ERK).

## Conclusion

TNO155 is a potent and selective allosteric inhibitor of SHP2 that effectively targets the RTK-RAS-MAPK signaling axis. Its ability to suppress this critical oncogenic pathway, both as a monotherapy and in combination with other targeted agents, highlights its significant potential in the treatment of a broad range of cancers. The data and protocols presented in this guide



provide a solid foundation for further research and development of TNO155 as a novel anticancer therapeutic.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Collection Data from SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - Cancer Research Communications -Figshare [aacr.figshare.com]
- 2. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Research Progress in SHP2 and the Inhibitors [bocsci.com]
- 8. Phase I Clinical, Pharmacokinetic, and Pharmacodynamic Study of KOS-862 (Epothilone D) in Patients with Advanced Solid Tumors and Lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 9. moffitt.org [moffitt.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. dbbiotech.com [dbbiotech.com]
- 13. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]







 To cite this document: BenchChem. [TNO155: A Technical Guide to its Impact on Receptor Tyrosine Kinase Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388713#tno155-effect-on-receptor-tyrosine-kinase-rtk-signaling]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com